molecular formula C15H14BrClO2S B12176309 1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol

1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol

Katalognummer: B12176309
Molekulargewicht: 373.7 g/mol
InChI-Schlüssel: XAFSHWRPQACGNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol is an organic compound that features both bromophenyl and chlorophenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of 4-bromothiophenol with 3-(4-chlorophenoxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The bromophenyl and chlorophenoxy groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol is unique due to the presence of both bromophenyl and chlorophenoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H14BrClO2S

Molekulargewicht

373.7 g/mol

IUPAC-Name

1-(4-bromophenyl)sulfanyl-3-(4-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C15H14BrClO2S/c16-11-1-7-15(8-2-11)20-10-13(18)9-19-14-5-3-12(17)4-6-14/h1-8,13,18H,9-10H2

InChI-Schlüssel

XAFSHWRPQACGNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(CSC2=CC=C(C=C2)Br)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.